molecular formula C14H11NO5 B1212641 Isoflindersiamine CAS No. 1357-99-9

Isoflindersiamine

Cat. No. B1212641
CAS RN: 1357-99-9
M. Wt: 273.24 g/mol
InChI Key: JPFLOCYGHFOIEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the process .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc. These techniques can provide information about the connectivity of atoms in the compound and their spatial arrangement .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, etc .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc. Various analytical techniques can be used to determine these properties .

Scientific Research Applications

Isoflurane as an Inhalational Anesthetic

Isoflurane, commonly referred to as ISO, is widely used as an inhalational anesthetic for experimental interventions, especially in animal models like mice. It is preferred for imaging technologies requiring prolonged anesthesia. Research has focused on optimizing its concentration for stable mean arterial pressure (MAP) and heart rate (HR) comparable to the animal's conscious state. Studies have explored its effects on physiological responses to fractional inspiratory ratio variations of oxygen and nitrous oxide, and on hemodynamics, including arterial pH, glucose, and insulin levels (Constantinides et al., 2011).

Comparative Analysis of Anesthetic Agents

Research has also been conducted to compare isoflurane with other anesthetic agents. For instance, a study compared isoflurane with diazepam, fentanyl, ketamine, morphine, pentobarbital, and propofol in the context of traumatic brain injury in rats. The study aimed to evaluate the neuroprotective effects of these agents. Isoflurane was found to have the best cognitive recovery and neuroprotection among the agents tested (Statler et al., 2006).

Isoflurane in Blood-Brain Barrier Research

Studies have also explored the impact of isoflurane on the blood-brain barrier (BBB). For example, research on isoflurane-induced endothelial apoptosis in a transdifferentiated human umbilical vein endothelial cell model showed its potential negative effects on the BBB following hypoxic challenges. This has implications for both experimental stroke research and clinical practice (Dittmar et al., 2012).

Neurological Impact of Isoflurane

The neurological effects of isoflurane have been a focus of research, particularly its impact on memory and neurogenesis. For instance, a study investigated the effects of repeated isoflurane exposure on cognition and neurogenesis in juvenile and mature animals, revealing age-dependent cognitive deficits and changes in neurogenesis (Zhu et al., 2010).

Isoflurane and Cardiovascular Function

Isoflurane's effects on cardiovascular function have been studied, such as its use in coronary artery bypass graft surgery. It was found to mimic the cardioprotective effects of ischemic preconditioning, potentially via protein kinase C activation (Belhomme et al., 1999).

Effects on Gene Regulation and Expression

Research has also examined the potential of isoflurane to alter gene regulation and expression in heart tissues. A study on spontaneously hypertensive rats exposed to isoflurane revealed differentially expressed genes associated with various biological processes, indicating its variable impact on gene expression in the heart (Park et al., 2021).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc. Material Safety Data Sheets (MSDS) are a good source of this information .

properties

IUPAC Name

16-methoxy-2-methyl-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),5,9,11(15)-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-15-10-8(11(16)7-3-4-18-14(7)15)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFLOCYGHFOIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2C(=O)C4=C1OC=C4)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159497
Record name Isoflindersiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoflindersiamine

CAS RN

1357-99-9
Record name Isoflindersiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001357999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoflindersiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
PTO Chang, GH Aynilian, GA Cordell, M Tin‐Wa… - Journal of …, 1976 - Elsevier
… Abstract 0 A phytochemical investigation of the leaves and twigs of Helietta paruifolia (Rutaceae) resulted in the isolation of heliparvifoline, a new furoquinoline alkaloid, in addition to the …
Number of citations: 10 www.sciencedirect.com
V Gómez-Calvario, MÁ Ramírez-Cisneros… - Natural product …, 2019 - Taylor & Francis
The chemical composition of the essential oil and the n-hexane (Hex), Ethyl Acetate (EtOAc) and butanol (BuOH) extracts from the leaves of Helietta parvifolia were determined by …
Number of citations: 8 www.tandfonline.com
JF Ayafor, JI Okogun - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Separation of the stem bark extracts of Teclea verdoorniana Exell & Mendonça (Rutaceae) yielded three new phenolic furoquinoline alkaloids, 8-hydroxy-5-(3-methylbut-2-enyl)-6,7-…
Number of citations: 17 pubs.rsc.org
CC CHAO - The Alkaloids: Chemistry and Physiology, 1965 - books.google.com
… It is isomerized by methyl iodide to isoflindersiamine, mp 209–211, and on oxidation gives an acid, CushiiON, which is converted by boiling dilute hydrochloric acid into 2: 4-dihydroxy-8-…
Number of citations: 0 books.google.com
R Marroquin-Segura, M Flores-Pimentel… - Journal of …, 2009 - Elsevier
AIMS OF STUDY: Despite the ethnopharmacological relevance of Helietta parvifolia A. Gray (Rutaceae) in Mexico, we found no significant pharmacological studies of this plant in the …
Number of citations: 27 www.sciencedirect.com
A Szewczyk, F Pęczek - International Journal of Molecular Sciences, 2023 - mdpi.com
Furoquinoline alkaloids exhibit a diverse range of effects, making them potential candidates for medicinal applications. Several compounds within this group have demonstrated …
Number of citations: 10 www.mdpi.com
HT Openshaw - The Alkaloids: Chemistry and Physiology, 1953 - Elsevier
Publisher Summary This chapter discusses the quinoline alkaloids, other than those of cinchona. All the principal alkaloids of both groups possess as a common structural feature the 4-…
Number of citations: 11 www.sciencedirect.com
H Rapoport, KG Holden - Journal of the American Chemical …, 1960 - ACS Publications
… As further confirmation the iso compounds were prepared by heating both substances with methyl iodide in sealed tubes at 100 for 3 hours,18 giving isoflindersiamine, mp 213-214 (…
Number of citations: 84 pubs.acs.org
FAL Anet, PT Gilham, P Gow… - Australian Journal of …, 1952 - CSIRO Publishing
… This t'est is very sensitive and is also given by isoflindersiamine but not by any of the degradation products where the furane ring is destroyed. In these latter substances a positive …
Number of citations: 27 www.publish.csiro.au
SV Binns, B Halpern, GK Jughes… - Australian Journal of …, 1957 - CSIRO Publishing
… The picrate, broad yellow needles, mp 200-202 OC, undepressed by flindersiamine picrate, and the iso-compound, colourless needles, mp 209 "C, undepressed by isoflindersiamine, …
Number of citations: 8 www.publish.csiro.au

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